![molecular formula C9H17NO2S2 B12964610 tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate CAS No. 89278-15-9](/img/structure/B12964610.png)
tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is an organic compound that features a tert-butyl ester group and a dimethylcarbamothioylthio moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate typically involves the reaction of tert-butyl bromoacetate with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or thioester positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted esters or thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.
Medicine
In medicine, tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include thiol-disulfide exchange reactions or nucleophilic attack on electrophilic centers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl 2-(substituted benzamido)phenylcarbamate
- 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides
Uniqueness
tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is unique due to its combination of a tert-butyl ester and a dimethylcarbamothioylthio group. This structural arrangement imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
89278-15-9 |
|---|---|
Molekularformel |
C9H17NO2S2 |
Molekulargewicht |
235.4 g/mol |
IUPAC-Name |
tert-butyl 2-(dimethylcarbamothioylsulfanyl)acetate |
InChI |
InChI=1S/C9H17NO2S2/c1-9(2,3)12-7(11)6-14-8(13)10(4)5/h6H2,1-5H3 |
InChI-Schlüssel |
AJALSQLGQJHLDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CSC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


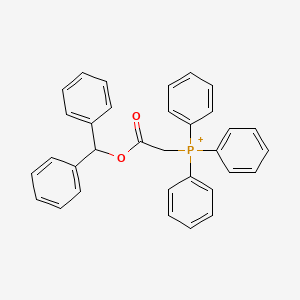
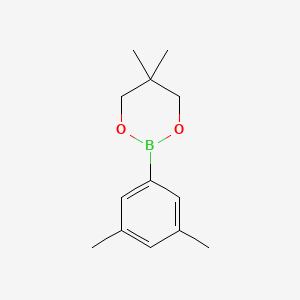
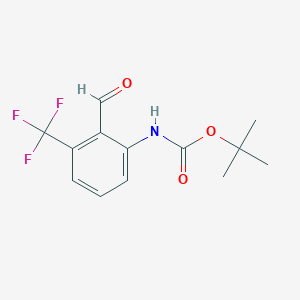
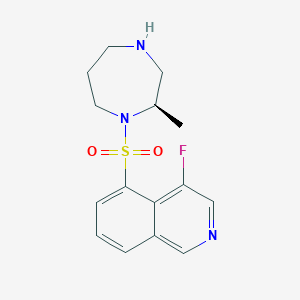
![2-(sec-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12964557.png)
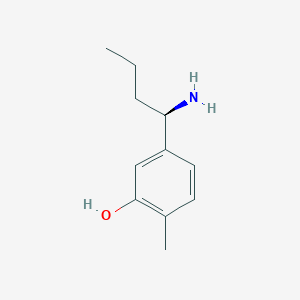
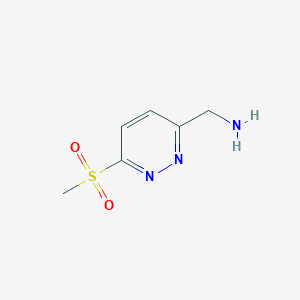
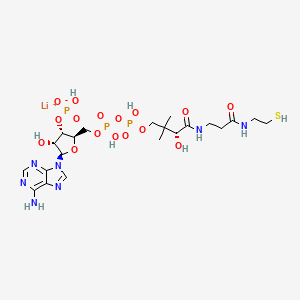
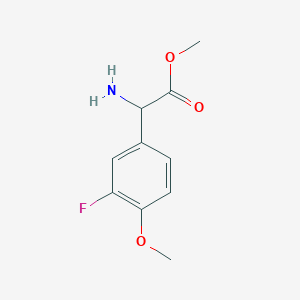
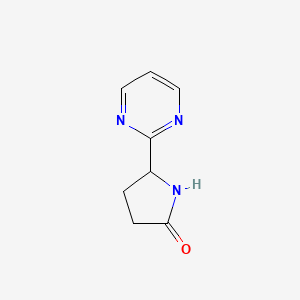
![(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]](/img/structure/B12964574.png)

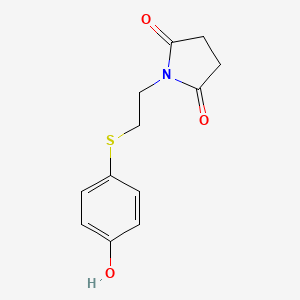
![N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12964590.png)
